2-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]propan-2-ol
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Overview
Description
2-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]propan-2-ol is a complex organic compound that features both oxadiazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]propan-2-ol typically involves multiple steps, starting with the formation of the oxadiazole and triazole rings. One common method involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures . This is followed by partial oxidation using hydrogen peroxide in concentrated sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in concentrated sulfuric acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]propan-2-ol involves its interaction with specific molecular targets. The oxadiazole and triazole rings can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Known for its high thermal stability and energetic properties.
3-amino-4-azido-1,2,5-oxadiazole: Used as a precursor for various heterocyclic systems.
Uniqueness
2-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]propan-2-ol is unique due to its combination of oxadiazole and triazole rings, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
311800-31-4 |
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Molecular Formula |
C7H10N6O2 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
2-[3-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]propan-2-ol |
InChI |
InChI=1S/C7H10N6O2/c1-7(2,14)4-3-9-12-13(4)6-5(8)10-15-11-6/h3,14H,1-2H3,(H2,8,10) |
InChI Key |
UAQQJLKNACTKTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=NN1C2=NON=C2N)O |
Origin of Product |
United States |
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